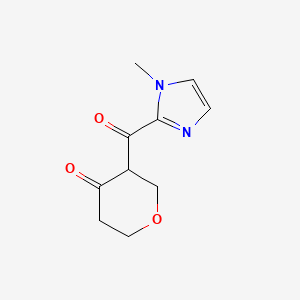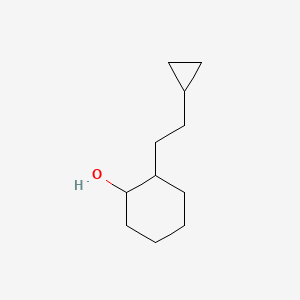
2-(2-Cyclopropylethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclopropylethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a cyclopropylethyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the cyclopropyl group introduces strain into the molecule, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclohexane derivative followed by functional group transformations. For instance, starting from cyclohexene, a cyclopropyl group can be introduced via a Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple as reagents . Subsequent reduction and hydroxylation steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Cyclopropylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides.
科学的研究の応用
2-(2-Cyclopropylethyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Cyclopropylethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group introduces strain into the molecule, which can influence its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
2-Cyclohexen-1-ol: A related compound with a double bond in the cyclohexane ring.
Uniqueness
2-(2-Cyclopropylethyl)cyclohexan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the cyclohexane ring. This combination introduces unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships and reactivity patterns.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
2-(2-cyclopropylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h9-12H,1-8H2 |
InChIキー |
SRSTWQWVQAHLFU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
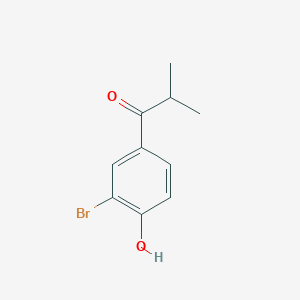
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)

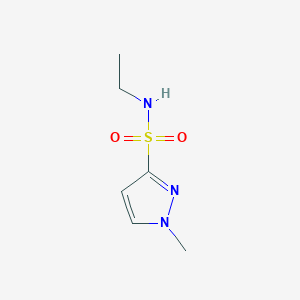
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
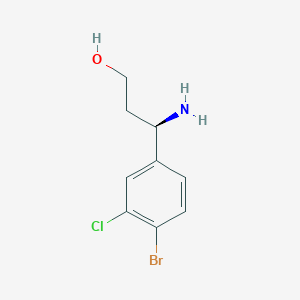
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
amine](/img/structure/B13310975.png)
